molecular formula C13H14N4O2 B12889925 1H-Pyrazol-3-amine, 5-cyclobutyl-N-(4-nitrophenyl)- CAS No. 403595-35-7

1H-Pyrazol-3-amine, 5-cyclobutyl-N-(4-nitrophenyl)-

Cat. No.: B12889925
CAS No.: 403595-35-7
M. Wt: 258.28 g/mol
InChI Key: AZNRZRAFNYMLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a cyclobutyl group, a nitrophenyl group, and an amine group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, cyclobutanone can be used as the diketone precursor.

    Coupling Reaction: The nitrophenyl group can be coupled with the pyrazole ring through a nucleophilic substitution reaction, where the amine group on the pyrazole reacts with the nitrophenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogenated nitrophenyl derivatives, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-cyclobutyl-N-(4-methylphenyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a nitro group.

    5-cyclobutyl-N-(4-chlorophenyl)-1H-pyrazol-3-amine: Similar structure but with a chloro group instead of a nitro group.

    5-cyclobutyl-N-(4-aminophenyl)-1H-pyrazol-3-amine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine imparts unique electronic properties, making it distinct from its analogs. This group can participate in various redox reactions and influence the compound’s reactivity and interaction with biological targets.

Properties

CAS No.

403595-35-7

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C13H14N4O2/c18-17(19)11-6-4-10(5-7-11)14-13-8-12(15-16-13)9-2-1-3-9/h4-9H,1-3H2,(H2,14,15,16)

InChI Key

AZNRZRAFNYMLPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NN2)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.